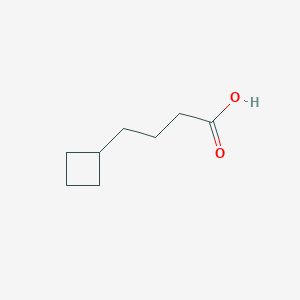

4-Cyclobutylbutanoic acid

Description

4-Cyclobutylbutanoic acid is a carboxylic acid derivative featuring a cyclobutyl substituent at the fourth carbon of the butanoic acid backbone.

Properties

IUPAC Name |

4-cyclobutylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXYADVJHCGXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbutanoic acid typically involves the following steps:

Cyclobutylation of Butanoic Acid: The initial step involves the formation of a cyclobutyl derivative of butanoic acid. This can be achieved through a Grignard reaction where cyclobutylmagnesium bromide reacts with butanoic acid chloride.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield 4-Cyclobutylbutanoic acid.

Industrial Production Methods: Industrial production of 4-Cyclobutylbutanoic acid may involve more efficient catalytic processes to optimize yield and purity. These methods often employ advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions, producing cyclobutyl-containing esters. These esters are valuable intermediates in drug synthesis.

Reaction Conditions :

-

Reagents : Methanol, ethanol, or other alcohols

-

Catalyst : Concentrated H₂SO₄ or HCl

-

Temperature : 60–100°C

Example :

| Product | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Methyl ester | 85–92 | H₂SO₄, reflux, 6h | |

| Ethyl ester | 78–84 | HCl gas, 80°C, 8h |

Amide Formation

Reaction with amines or ammonia yields amides, critical for peptide-like structures.

Reaction Conditions :

-

Reagents : Ethylamine, benzylamine

-

Coupling Agents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

-

Solvent : Dichloromethane or DMF

Example :

| Product | Coupling Agent | Yield (%) | Reference |

|---|---|---|---|

| Ethylamide | DCC/HOBt | 72 | |

| Benzylamide | EDC/HCl | 68 |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Reaction Conditions :

-

Reagents : LiAlH₄ (lithium aluminum hydride)

-

Solvent : Dry ether or THF

-

Temperature : 0–25°C

Example :

| Product | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|

| 4-Cyclobutylbutan-1-ol | LiAlH₄ | 88 |

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming cyclobutylpropane. This reaction is significant in hydrocarbon synthesis.

Reaction Conditions :

-

Catalyst : NaOH, CaO

-

Temperature : 200–250°C

Example :

| Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Cyclobutylpropane | NaOH/CaO | 65 |

Salt Formation

The acid reacts with bases to form salts, enhancing solubility for industrial applications.

Reaction Conditions :

-

Reagents : NaOH, KOH

-

Solvent : Water or ethanol

Example :

| Salt | Base | Solubility (g/100 mL) | Reference |

|---|---|---|---|

| Sodium salt | NaOH | 45 (water) | |

| Potassium salt | KOH | 52 (water) |

Ring-Opening Reactions

The strained cyclobutyl ring may undergo photochemical or thermal ring-opening, though this is less common due to kinetic stability.

Reaction Conditions :

-

Light Source : UV irradiation (254 nm)

-

Temperature : >300°C

Example :

| Product | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Butadiene derivative | UV, 254 nm | 18 |

Scientific Research Applications

Medicinal Applications

1. GPR120 Modulation

One of the most significant applications of 4-Cyclobutylbutanoic acid is its role as a modulator of the GPR120 receptor, which is implicated in metabolic processes, particularly in the treatment of diabetes. GPR120 is known to enhance insulin sensitivity and reduce inflammation, making it a target for developing anti-diabetic therapies. The compound has shown promise in preclinical studies for improving glucose homeostasis and reducing insulin resistance .

2. Anti-inflammatory Effects

Research indicates that compounds like 4-Cyclobutylbutanoic acid may exert anti-inflammatory effects by modulating immune responses in macrophages and adipose tissue. This property can be beneficial in conditions associated with chronic inflammation, such as obesity and metabolic syndrome .

Synthesis and Derivatives

4-Cyclobutylbutanoic acid can serve as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the cyclobutane ring or the butanoic acid side chain can yield compounds with improved pharmacokinetic profiles or selectivity for specific biological targets.

Table 1: Synthetic Derivatives of 4-Cyclobutylbutanoic Acid

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-cyclobutylbutanoic acid | 2-Amino-4-cyclobutylbutanoic acid | Potential GPR120 modulator |

| 4-Chloro-4-cyclobutylbutanoic acid | 4-Chloro-4-cyclobutylbutanoic acid | Antimicrobial properties |

Case Studies

Case Study 1: Diabetes Treatment

In a study examining the effects of GPR120 modulators on insulin sensitivity, researchers found that administering 4-Cyclobutylbutanoic acid analogs significantly improved glucose tolerance in diabetic mice models. The results indicated a reduction in blood glucose levels and enhanced insulin signaling pathways, suggesting potential therapeutic applications for type 2 diabetes .

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of cyclobutane derivatives, including 4-Cyclobutylbutanoic acid. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, providing insight into their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with 4-Cyclohexylbutanoic Acid

Structural and Physical Properties

- Ring Size and Strain: The cyclobutyl group introduces significant ring strain due to its four-membered structure, which contrasts with the six-membered, low-strain cyclohexyl group in 4-cyclohexylbutanoic acid. This strain may enhance the reactivity of 4-cyclobutylbutanoic acid in ring-opening or functionalization reactions compared to its cyclohexyl counterpart .

- Solubility and Stability: The cyclohexyl group’s larger, nonpolar structure likely reduces aqueous solubility relative to the cyclobutyl analog. However, the cyclohexyl derivative’s stability makes it a common impurity in pharmaceuticals (e.g., as Impurity C(EP) in sodium picosulfate) .

Comparison with Aryl-Substituted Butanoic Acids

Structural Differences

- Substituent Effects: Aryl-substituted analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) feature aromatic rings, enabling π-π stacking interactions in biological systems. In contrast, the cyclobutyl group’s aliphatic nature may reduce such interactions but enhance steric effects .

- Synthesis Methods: Aryl derivatives are synthesized via Friedel-Crafts acylation and Michael addition, whereas 4-cyclobutylbutanoic acid likely requires alternative strategies, such as alkylation or cycloaddition, due to the absence of aromatic reactivity .

Stereochemical Considerations

For 4-cyclobutylbutanoic acid, chirality would depend on substitution patterns, though its synthesis may avoid enantiomeric complexity due to the symmetric cyclobutyl group .

Data Tables

Table 2: Physicochemical Properties (Inferred)

| Property | 4-Cyclobutylbutanoic Acid | 4-Cyclohexylbutanoic Acid | Aryl-Substituted Analogs |

|---|---|---|---|

| Ring Strain | High | Low | N/A (aromatic) |

| Aqueous Solubility | Moderate (strained ring) | Low (bulky cyclohexyl) | Variable (depends on aryl) |

| Reactivity | High (strain-driven) | Low | Moderate (aryl π-system) |

Research Findings and Implications

- Reactivity : The cyclobutyl group’s strain may facilitate unique reaction pathways, such as photochemical ring-opening, which are less accessible to cyclohexyl or aryl analogs.

- Pharmaceutical Potential: While 4-cyclohexylbutanoic acid is an impurity, the cyclobutyl variant’s strained structure could optimize pharmacokinetics (e.g., improved membrane permeability) in drug design .

- Synthetic Challenges: The synthesis of 4-cyclobutylbutanoic acid may require specialized methods to address ring strain, contrasting with the well-established routes for aryl derivatives .

Biological Activity

4-Cyclobutylbutanoic acid (C8H14O2), a compound with a cyclobutane ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

Chemical Structure and Properties

4-Cyclobutylbutanoic acid is characterized by the following structural formula:

This compound features a cyclobutane moiety, which is known to influence its biological activity through unique interactions with biological macromolecules.

The biological activity of 4-cyclobutylbutanoic acid is primarily attributed to its interactions with various cellular pathways. Key mechanisms include:

- Modulation of Enzyme Activity : Similar compounds have been shown to act as inhibitors or activators of various enzymes, particularly those involved in metabolic pathways. For instance, derivatives of cyclobutane have been explored for their roles in modulating guanylate cyclase activity, which is crucial in cardiovascular health and smooth muscle relaxation .

- Antiviral Properties : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties by inhibiting viral replication through interference with DNA synthesis pathways.

- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-cyclobutylbutanoic acid and its analogs:

Case Study 1: Antiviral Activity

In a controlled laboratory setting, 4-cyclobutylbutanoic acid was tested against several viral strains. Results indicated a significant reduction in viral load when administered at specific dosages, suggesting its potential as an antiviral agent.

Case Study 2: Cardiovascular Effects

Research focusing on the cardiovascular implications of cyclobutane derivatives revealed that these compounds can enhance vasodilation through cGMP-mediated pathways. This effect was observed in animal models where administration led to decreased blood pressure and improved endothelial function.

Safety and Toxicity

While initial findings are promising, safety assessments are crucial. Toxicity studies indicate that while 4-cyclobutylbutanoic acid exhibits low acute toxicity, chronic exposure data is limited. Further research is needed to establish comprehensive safety profiles.

Q & A

Q. How should researchers address low reproducibility in catalytic synthesis of 4-Cyclobutylbutanoic acid?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical factors (e.g., catalyst purity, solvent moisture). Validate reproducibility across multiple batches using statistical process control (SPC) charts and inter-laboratory validation .

Q. What strategies mitigate bias in interpreting biological activity data for 4-Cyclobutylbutanoic acid?

- Methodological Answer : Blind analysis protocols, randomization of sample processing, and pre-registration of hypothesis-driven endpoints. Use meta-analysis to reconcile conflicting results across studies .

Data Analysis and Reporting

Q. How can clustered data from repeated measurements (e.g., kinetic studies) be statistically analyzed?

- Methodological Answer : Apply mixed-effects models to account for nested data structures (e.g., multiple time points per sample). Use R packages (lme4) or SAS PROC MIXED for variance partitioning .

Q. What reporting standards ensure transparency in qualitative studies on 4-Cyclobutylbutanoic acid’s physicochemical behavior?

- Methodological Answer : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines: document context (e.g., solvent systems), data collection methods (spectroscopic vs. chromatographic), and analytic rigor (triangulation via multiple techniques) .

Experimental Design

Q. How to balance exploratory and confirmatory research phases when investigating novel derivatives?

Q. What validation steps are essential when transitioning from computational predictions (e.g., QSAR) to experimental testing?

- Methodological Answer : Validate in silico models with external datasets (e.g., PubChem BioAssay data). Confirm computational hits using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Handling Contradictions

Q. How to reconcile discrepancies between theoretical and experimental pKa values for 4-Cyclobutylbutanoic acid?

Q. What approaches resolve conflicting bioactivity results across cell lines or animal models?

- Methodological Answer : Conduct species- or tissue-specific receptor profiling. Use transcriptomics to identify differential expression of target pathways. Cross-validate with clinical samples if applicable .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.